molecular formula C9H8ClFN4 B249625 N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine

N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B249625
M. Wt: 226.64 g/mol
InChI Key: CKZWEDARGAZJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Mechanism of Action

N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is believed to exert its biological effects through the inhibition of specific enzymes and proteins. In particular, it has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has been found to have a range of biochemical and physiological effects. In addition to its antifungal, antibacterial, and anticancer properties, it has also been shown to have anti-inflammatory effects. N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several advantages for lab experiments, including its potent biological activity and its ability to selectively inhibit specific enzymes and proteins. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research involving N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine. One area of interest is the development of new drugs based on N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine, particularly for the treatment of fungal and bacterial infections and cancer. Another area of interest is the investigation of N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine's mechanism of action and potential side effects, with the goal of optimizing its therapeutic potential. Finally, further research is needed to fully understand the potential applications of N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine in other areas of research, such as inflammation and neurodegenerative diseases.
In conclusion, N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a promising chemical compound with a range of potential applications in scientific research. Its potent biological activity and ability to selectively inhibit specific enzymes and proteins make it a valuable tool for investigating biological processes and developing new drugs. Further research is needed to fully understand its potential and optimize its therapeutic potential.

Synthesis Methods

N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine can be synthesized through a multistep process, starting with the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-azido-6-fluorobenzyl chloride. This compound is then reacted with triethylamine and copper(I) iodide to form the N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine intermediate. Finally, the intermediate is reacted with 1H-1,2,4-triazol-3-amine to yield the final product, N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has shown promising potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Molecular Formula

C9H8ClFN4

Molecular Weight

226.64 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-12-9-13-5-14-15-9/h1-3,5H,4H2,(H2,12,13,14,15)

InChI Key

CKZWEDARGAZJHI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CNC2=NC=NN2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=NC=NN2)F

Origin of Product

United States

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